1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene
Description
1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is a brominated aromatic compound featuring a fluorinated benzene ring substituted with an ethyl group and a 3-bromopropyl side chain. The ethyl group at the 2-position and fluorine at the 3-position introduce steric and electronic effects that influence reactivity, solubility, and molecular interactions. Such compounds are often employed in pharmaceuticals, agrochemicals, and materials science due to their tunable substituent patterns .
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
XSIBWMVQIYGDJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1F)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-ethyl-3-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the benzylic position, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Elimination Reactions: The compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.
Oxidation and Reduction: These reactions involve electron transfer processes that alter the oxidation state of the compound.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1 summarizes key structural differences and molecular properties of analogous bromopropyl-substituted benzene derivatives.
Key Observations :
- Fluorine’s electronegativity enhances polar interactions, while chlorine and bromine introduce larger atomic radii, affecting steric hindrance and van der Waals forces .
Physical and Chemical Properties
Reactivity
- Nucleophilic substitution : The bromopropyl chain is reactive in SN2 reactions, enabling elongation or functionalization (e.g., in ionic liquid synthesis, as seen in ) .
- Electrophilic aromatic substitution (EAS) : Fluorine directs EAS to the para position, while ethyl groups act as ortho/para directors. Competing effects in the target compound may lead to regioselectivity challenges .
Molecular Interactions
- Crystal packing : In bromopropyl peptides (), N–H⋯O and C–H⋯π interactions stabilize β-sheet-like structures. The ethyl group in the target compound may disrupt such interactions due to steric bulk, reducing crystallinity compared to fluorine-only analogs .
- Solubility : Increased alkyl chain length (ethyl vs. -H or -F) enhances organic solvent solubility but reduces aqueous compatibility .
Biological Activity
1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is an aromatic halide that has garnered attention for its potential biological activities. This compound, characterized by its unique substitution pattern, may interact with various biological targets, influencing enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is with a molecular weight of approximately 267.14 g/mol. Its structure includes a benzene ring substituted with bromine, fluorine, and ethyl groups, which contributes to its reactivity and interaction with biological systems.
The biological activity of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The bromopropyl group can form covalent bonds with nucleophilic amino acids, potentially altering protein functions and affecting various molecular pathways. This interaction may lead to antimicrobial and anticancer effects, as seen in preliminary studies.
Biological Activity Studies
Recent studies have explored the biological activity of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Potential
Preliminary investigations into the anticancer potential of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene have shown promising results. In vitro studies using cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound can induce apoptosis and inhibit cell proliferation.
Case Study: MCF-7 Cell Line
A study evaluated the effects of varying concentrations of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene on MCF-7 cells over 48 hours:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The results indicate a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
Research Findings
- Inhibition of Multidrug Resistance : Similar compounds have been shown to modulate multidrug resistance in cancer therapy by acting as inhibitors of drug efflux pumps. This property could enhance the efficacy of existing chemotherapeutic agents.
- Enzyme Interaction Studies : Studies reveal that halogenated compounds can influence enzyme activity through competitive inhibition or allosteric modulation. Understanding these interactions could lead to novel therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
